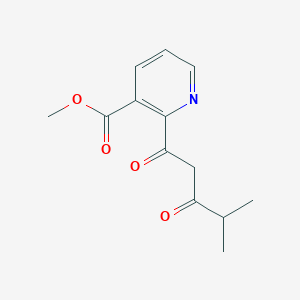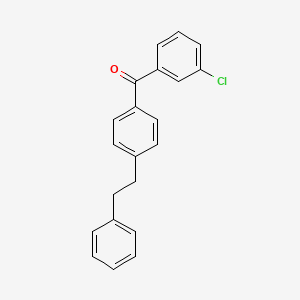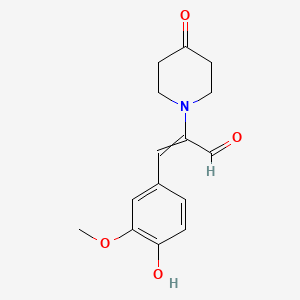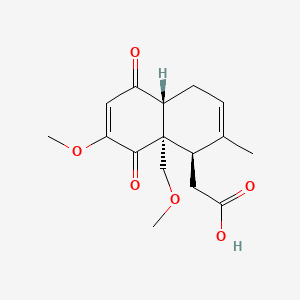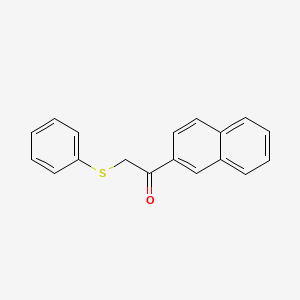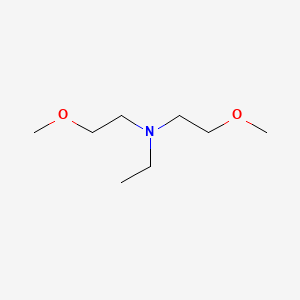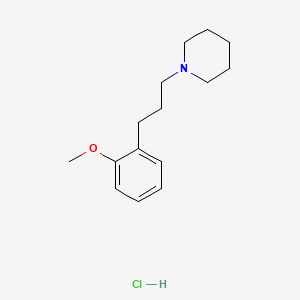
Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride: is a chemical compound with the molecular formula C15H23NO·HCl and a molecular weight of 269.85 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride typically involves the reaction of piperidine with 3-(o-methoxyphenyl)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes .
Wirkmechanismus
The mechanism of action of Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering physiological responses .
Vergleich Mit ähnlichen Verbindungen
- Piperidine, 1-(3-(o-methoxyphenyl)propyl)-
- Piperidine, 1-(3-(o-methoxyphenyl)ethyl)-
- Piperidine, 1-(3-(o-methoxyphenyl)butyl)-
Comparison: Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the o-methoxyphenyl group. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the propyl chain length and the position of the methoxy group can significantly influence the compound’s reactivity and interaction with biological targets .
Eigenschaften
CAS-Nummer |
101356-02-9 |
|---|---|
Molekularformel |
C15H24ClNO |
Molekulargewicht |
269.81 g/mol |
IUPAC-Name |
1-[3-(2-methoxyphenyl)propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-17-15-10-4-3-8-14(15)9-7-13-16-11-5-2-6-12-16;/h3-4,8,10H,2,5-7,9,11-13H2,1H3;1H |
InChI-Schlüssel |
ZQRIBOKZUBXRRJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CCCN2CCCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




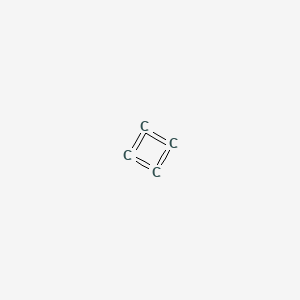
![(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone](/img/structure/B14330831.png)
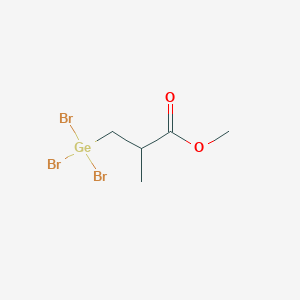

![[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid](/img/structure/B14330850.png)
